molecular formula C15H13F3N4O3S B3606458 ETHYL 4-AMINO-2-({[(2,3,4-TRIFLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE

ETHYL 4-AMINO-2-({[(2,3,4-TRIFLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B3606458
M. Wt: 386.4 g/mol
InChI Key: KSZGLOPWSPDRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-AMINO-2-({[(2,3,4-TRIFLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluorophenyl group, an amino group, and a carbamoylmethylsulfanyl group attached to a pyrimidine ring. The ethyl ester functionality adds to its chemical versatility, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-AMINO-2-({[(2,3,4-TRIFLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable trifluorophenyl halide reacts with the pyrimidine core.

    Carbamoylation: The carbamoylmethylsulfanyl group is introduced through a reaction with a suitable isocyanate or carbamoyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-AMINO-2-({[(2,3,4-TRIFLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carbamoyl group can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various functionalized pyrimidine derivatives.

Scientific Research Applications

ETHYL 4-AMINO-2-({[(2,3,4-TRIFLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-AMINO-2-({[(2,3,4-TRIFLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the NF-κB pathway, reducing inflammation.

Comparison with Similar Compounds

ETHYL 4-AMINO-2-({[(2,3,4-TRIFLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE can be compared with other pyrimidine derivatives:

  • Similar Compounds

      4-Amino-2-methylpyrimidine-5-carboxylate: Lacks the trifluorophenyl and carbamoylmethylsulfanyl groups.

      Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: Contains a methylthio group instead of the carbamoylmethylsulfanyl group.

      4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylate: Contains a trifluoromethyl group instead of the trifluorophenyl group.

  • Uniqueness: : The presence of the trifluorophenyl and carbamoylmethylsulfanyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-amino-2-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]sulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O3S/c1-2-25-14(24)7-5-20-15(22-13(7)19)26-6-10(23)21-9-4-3-8(16)11(17)12(9)18/h3-5H,2,6H2,1H3,(H,21,23)(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZGLOPWSPDRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-AMINO-2-({[(2,3,4-TRIFLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-AMINO-2-({[(2,3,4-TRIFLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-AMINO-2-({[(2,3,4-TRIFLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-AMINO-2-({[(2,3,4-TRIFLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-AMINO-2-({[(2,3,4-TRIFLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-AMINO-2-({[(2,3,4-TRIFLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE

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